2-Bromo-1-fluoro-4-(prop-2-en-1-yloxy)benzene 2-Bromo-1-fluoro-4-(prop-2-en-1-yloxy)benzene
Brand Name: Vulcanchem
CAS No.: 286836-27-9
VCID: VC8096188
InChI: InChI=1S/C9H8BrFO/c1-2-5-12-7-3-4-9(11)8(10)6-7/h2-4,6H,1,5H2
SMILES: C=CCOC1=CC(=C(C=C1)F)Br
Molecular Formula: C9H8BrFO
Molecular Weight: 231.06 g/mol

2-Bromo-1-fluoro-4-(prop-2-en-1-yloxy)benzene

CAS No.: 286836-27-9

Cat. No.: VC8096188

Molecular Formula: C9H8BrFO

Molecular Weight: 231.06 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1-fluoro-4-(prop-2-en-1-yloxy)benzene - 286836-27-9

Specification

CAS No. 286836-27-9
Molecular Formula C9H8BrFO
Molecular Weight 231.06 g/mol
IUPAC Name 2-bromo-1-fluoro-4-prop-2-enoxybenzene
Standard InChI InChI=1S/C9H8BrFO/c1-2-5-12-7-3-4-9(11)8(10)6-7/h2-4,6H,1,5H2
Standard InChI Key KNZSJWCIOKOOCS-UHFFFAOYSA-N
SMILES C=CCOC1=CC(=C(C=C1)F)Br
Canonical SMILES C=CCOC1=CC(=C(C=C1)F)Br

Introduction

Structural and Molecular Characteristics

Molecular Identity

The compound’s molecular formula is C₉H₈BrFO, with a molecular weight of 231.06 g/mol . Key structural features include:

  • Bromine at position 2: A strong electron-withdrawing group that activates the ring for nucleophilic substitution.

  • Fluorine at position 1: Enhances metabolic stability and directs electrophilic attacks to specific positions.

  • Allyloxy group at position 4: A π-rich substituent enabling cycloadditions and Claisen rearrangements .

Table 1: Molecular Properties

PropertyValueSource
CAS Number286836-27-9
Molecular FormulaC₉H₈BrFO
Molecular Weight231.06 g/mol
Purity≥97%
Storage ConditionsFrozen (-20°C)

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann coupling:

  • SNAr Route: Reacting 2-bromo-1-fluoro-4-iodobenzene with allyl alcohol in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .

  • Ullmann Coupling: Using copper catalysts to couple allyl alcohol with 2-bromo-1-fluoro-4-iodobenzene under milder conditions .

Key Optimization Factors:

  • Solvent Polarity: DMF increases reaction rates but may promote side reactions like dehalogenation .

  • Temperature: Elevated temperatures (80–100°C) improve yields but risk allyl group degradation .

Table 2: Synthesis Optimization

ConditionYield (%)Purity (%)Reference
K₂CO₃, DMF, 90°C7895
CuI, DMSO, 80°C6588

Industrial Scalability

Industrial production involves scaling laboratory methods using continuous flow reactors to enhance efficiency and safety . Hazardous byproducts (e.g., HBr) require specialized handling and neutralization systems .

Physicochemical Properties

Spectral Characterization

  • ¹H NMR: Allyl protons appear as a multiplet at δ 5.8–6.1 ppm (CH₂=CH₂), while aromatic protons split due to fluorine’s deshielding effect (δ 7.1–7.5 ppm) .

  • ¹³C NMR: The allyl carbons resonate at δ 115–125 ppm (sp²), and the brominated carbon appears downfield at δ 130–135 ppm .

  • IR: Strong C-O-C stretch at 1200–1250 cm⁻¹ and C=C stretch at 1640 cm⁻¹ .

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C, releasing HBr and HF .

  • Photoreactivity: The allyloxy group undergoes -sigmatropic Claisen rearrangement to form chromene derivatives under UV light .

Chemical Reactivity and Applications

Substitution Reactions

The bromine atom is susceptible to Suzuki-Miyaura coupling with aryl boronic acids, enabling access to biaryl structures . Fluorine’s ortho-directing effect facilitates regioselective nitration or sulfonation .

Cycloadditions and Rearrangements

  • Claisen Rearrangement: Heating in aqueous media converts the allyloxy group to a chromene skeleton, a key step in flavonoid synthesis .

  • Diels-Alder Reactions: The allyloxy group acts as a dienophile, forming six-membered rings with electron-rich dienes .

Table 3: Reaction Pathways and Products

Reaction TypeReagents/ConditionsMajor ProductReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMFBiaryl Derivatives
Claisen RearrangementH₂O, 150°C, Flow Reactor2H-Chromene
EpoxidationH₂O₂, TS-1 Catalyst2-(4-Fluorophenoxymethyl)oxirane

Pharmaceutical Applications

The compound serves as an intermediate in anticancer and antimicrobial agents. Analogous bromo-fluoro derivatives exhibit MIC values as low as 0.00195 µg/mL against Candida species .

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